molecular formula C13H14I3NO4 B14710788 Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- CAS No. 24340-10-1

Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)-

Cat. No.: B14710788
CAS No.: 24340-10-1
M. Wt: 628.97 g/mol
InChI Key: YYNCKHPUJKLFIS-UHFFFAOYSA-N
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Description

Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- is a complex organic compound that features a phenoxy group substituted with three iodine atoms and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- typically involves multiple steps. One common method includes the iodination of a phenoxy compound followed by the introduction of the acetamido group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and acetamidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove the iodine atoms or modify the acetamido group.

    Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated or deacetylated derivatives.

Scientific Research Applications

Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially disrupting their normal function. The acetamido group may also play a role in binding to proteins or enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
  • Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
  • Acetic acid, (3-(N-butylacetamido)-2,4,6-triiodophenoxy)-

Uniqueness

The uniqueness of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- lies in its specific substitution pattern and the presence of the propyl group. This structural variation can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.

Properties

CAS No.

24340-10-1

Molecular Formula

C13H14I3NO4

Molecular Weight

628.97 g/mol

IUPAC Name

2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]acetic acid

InChI

InChI=1S/C13H14I3NO4/c1-3-4-17(7(2)18)12-8(14)5-9(15)13(11(12)16)21-6-10(19)20/h5H,3-4,6H2,1-2H3,(H,19,20)

InChI Key

YYNCKHPUJKLFIS-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C

Origin of Product

United States

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